Ammiline
Overview
Description
Ammeline, also known as 4,6-diamino-2-hydroxy-1,3,5-triazine, is a triazine derivative. It is a hydrolysis product of melamine and is known for its weakly acidic properties. Ammeline is commonly found as a white powder and has a chemical formula of C3H5N5O .
Preparation Methods
Ammeline can be synthesized through the pyrolysis of urea or via a condensation reaction involving two moles of dicyandiamide and one mole of biuret . The reaction conditions typically involve high temperatures to facilitate the pyrolysis process. Industrially, ammeline is produced as an intermediate in the hydrolysis of melamine, which involves the gradual breakdown of melamine in the presence of water and heat .
Chemical Reactions Analysis
Ammeline undergoes various chemical reactions, including:
Oxidation: Ammeline can be oxidized to form ammelide and cyanuric acid. This reaction typically requires strong oxidizing agents such as potassium permanganate.
Reduction: Ammeline can be reduced to form melamine under specific conditions.
Substitution: Ammeline reacts with boiling dilute hydrochloric acid to form melem and ammonia.
Common reagents used in these reactions include hydrochloric acid, potassium permanganate, and reducing agents like hydrogen gas. The major products formed from these reactions are ammelide, cyanuric acid, melem, and ammonia .
Scientific Research Applications
Ammeline has several scientific research applications:
Chemistry: Ammeline is used as an intermediate in the synthesis of various triazine derivatives. It is also studied for its unique chemical properties and reactions.
Biology: Ammeline is investigated for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of ammeline and its derivatives.
Industry: Ammeline is used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of ammeline involves its interaction with various molecular targets and pathways. Ammeline can form hydrogen bonds with other molecules, influencing their structure and function. It can also undergo deamination reactions, leading to the formation of different products such as cyanuric acid . These interactions and reactions are crucial for its effects in various applications.
Comparison with Similar Compounds
Ammeline is similar to other triazine derivatives such as melamine, ammelide, and cyanuric acid. it is unique due to its specific structure and properties:
Cyanuric Acid: Cyanuric acid is a fully hydrolyzed product of melamine and has three carboxyl groups, making it more acidic than ammeline.
Ammeline’s unique properties, such as its amphoteric behavior and ability to form various salts, distinguish it from these similar compounds .
Properties
IUPAC Name |
2-N-butan-2-yl-6-methoxy-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-5(2)10-7-11-6(9)12-8(13-7)14-3/h5H,4H2,1-3H3,(H3,9,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDQXLDYFURSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954746 | |
Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-62-8 | |
Record name | Ammiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMMILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77KXQ15M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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